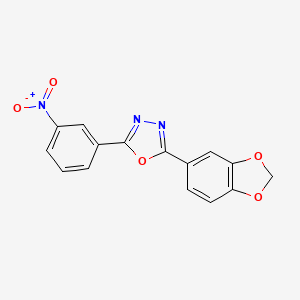

N-苯基-N'-3-吡啶基脲

描述

Synthesis Analysis

The synthesis of N-phenyl-N'-3-pyridinylurea derivatives can be conducted through catalytic carbonylation processes. A notable method involves the use of selenium powder as a catalyst for the reductive carbonylation of substituted nitrobenzenes with aminopyridine derivatives, employing carbon monoxide as the carbonyl source instead of phosgene in a one-pot reaction. This method has been highlighted for its simplicity and ease of operation, yielding up to 70% of the desired product. The synthesized products are characterized by various analytical techniques such as melting point measurement, infrared spectroscopy (IR), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) (Lu Shi-wei, 2009).

Molecular Structure Analysis

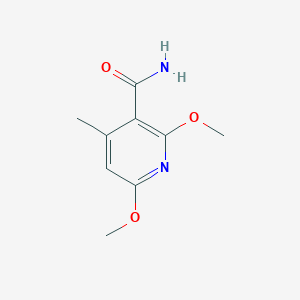

Molecular structure analysis of N-phenyl-N'-3-pyridinylurea and its derivatives often involves crystallographic studies. For instance, the crystal structures of related compounds such as N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide) have been determined, showcasing how molecular geometry can vary significantly among derivatives, affecting their physical and chemical properties. These structures are typically characterized by X-ray crystallography, providing insights into the compound's conformation and intermolecular interactions (J. Lin et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of N-phenyl-N'-3-pyridinylurea derivatives encompasses a variety of reactions, including catalytic processes and intramolecular cyclizations. For example, certain derivatives have been explored for their potential as anticonvulsant agents, demonstrating the compound's versatility in chemical synthesis and pharmacological applications (M. R. Pavia et al., 1990).

Physical Properties Analysis

The physical properties of N-phenyl-N'-3-pyridinylurea compounds, such as melting points and solubility, are crucial for their application in various fields. These properties are often determined experimentally through standard laboratory procedures, providing essential data for the compound's handling and storage.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other substances, define the compound's utility in chemical synthesis and potential industrial applications. Detailed studies involving spectroscopic methods like NMR and IR, coupled with theoretical calculations, can elucidate these properties, guiding the development of new materials and drugs.

References

- (Lu Shi-wei, 2009): Synthesis of N-Phenyl-N'-Pyridinylureas by Catalytic Carbonylation over Selenium Powder.

- (J. Lin et al., 2001): Crystal structures and molecular analysis.

- (M. R. Pavia et al., 1990): Anticonvulsant activity of N-phenyl-N'-pyridinylurea derivatives.

科学研究应用

抗惊厥活性: N-苯基-N'-吡啶基脲因其抗惊厥特性而受到探索。一项研究确定了该类别中的某些衍生物,特别是 N-(2,6-二取代苯基)-N'-(4-吡啶基)脲,该衍生物在治疗全身强直阵挛性和部分性癫痫方面显示出前景。该系列中的化合物 37 被选用于 I 期临床试验 (帕维亚等人,1990).

抗菌活性: 一些亚苄基肼基吡啶衍生物,包括那些带有苯基基团的衍生物,已被合成并测试了其对金黄色葡萄球菌和大肠杆菌等各种菌株的抗菌和抗真菌活性。具有 3-苯基丙基链的化合物表现出显着的抗菌活性 (阿尔普图祖恩等人,2009).

分子传感器和探针: 使用诸如 Ru(bpy)2(dppz)2+ 等化合物创建分子光开关或传感器证明了 N-苯基-N'-3-吡啶基脲衍生物在检测和与 DNA 相互作用中的用途。这些复合物在双螺旋 DNA 存在下表现出显着的光致发光 (弗里德曼等人,1990).

细胞分裂素活性: N-苯基-N'-1, 2,3-噻二唑-5-基脲等衍生物在促进植物愈伤组织培养物生长方面表现出高细胞分裂素活性。这表明在农业和植物生物学中具有潜在应用 (莫克等人,1982).

金属的选择性检测: 含有苯基基团的基于吡啶-2,6-二甲酰胺的探针已被合成,用于选择性检测金属离子,如铁。这些化合物选择性地与 Fe2+ 和 Fe3+ 离子结合,表明它们在化学传感和环境监测中的潜在用途 (库马尔等人,2015).

癌症研究: 研究探索了 N-苯基-N'-3-吡啶基脲衍生物在癌症研究中的用途。例如,诸如 3-(3-吡啶基)-1-(4-吡啶基)-2-丙烯-1-酮的化合物已被用于抑制癌细胞中糖酵解的关键调节剂,证明了它们作为癌症治疗中治疗剂的潜力 (克莱姆等人,2013).

安全和危害

未来方向

属性

IUPAC Name |

1-phenyl-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKYYDBHEGTTON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350154 | |

| Record name | 1-phenyl-3-pyridin-3-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-pyridin-3-ylurea | |

CAS RN |

2000-55-7 | |

| Record name | 1-phenyl-3-pyridin-3-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1-(pyridin-3-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)

![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)

![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5510975.png)

![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)

![4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5511006.png)

![9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511012.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5511035.png)

![2-(cyclopropylmethyl)-8-[2-(4-fluorophenoxy)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5511043.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5511051.png)